6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine
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Overview
Description
6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:
- Preparation of α-aminoamidines.
- Reaction with bis-benzylidene cyclohexanones.
- Isolation and purification of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it binds to the active sites of enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity. This inhibition disrupts essential metabolic pathways in Mycobacterium tuberculosis, leading to its death .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5,6,7,8-Tetrahydroquinazolin-2-amine: Lacks the ethyl group, making it less hydrophobic.
Uniqueness
6-Ethyl-5,6,7,8-tetrahydroquinazolin-2-amine is unique due to its ethyl group, which can influence its hydrophobicity and binding affinity to specific molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
6-ethyl-5,6,7,8-tetrahydroquinazolin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-3-4-9-8(5-7)6-12-10(11)13-9/h6-7H,2-5H2,1H3,(H2,11,12,13) |
InChI Key |
NDUCUOGTACUHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=NC(=NC=C2C1)N |
Origin of Product |
United States |
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